5-acetyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinone
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Overview
Description
5-acetyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinone is a heterocyclic compound belonging to the pyrimidinone family. This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a nitrophenyl group attached to a dihydropyrimidinone core. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinone typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction proceeds as follows:
- The reaction mixture is heated under reflux conditions for several hours.
- The product is isolated by filtration and purified by recrystallization.
Aldehyde (e.g., 3-nitrobenzaldehyde): , , and are mixed in a solvent such as ethanol.
Acidic catalyst: (e.g., hydrochloric acid) is added to the mixture.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under basic conditions.
Major Products Formed
Oxidation: Formation of pyrimidinone derivatives with oxidized functional groups.
Reduction: Formation of 5-acetyl-6-methyl-4-(3-aminophenyl)-3,4-dihydro-2(1H)-pyrimidinone.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-acetyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and photosensitizers.
Mechanism of Action
The mechanism of action of 5-acetyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione: Known for its antimicrobial and anti-inflammatory properties.
6-aryl-5-cyano-4-hydroxy-2-mercaptopyrimidines: Exhibits a wide range of biological activities, including antitumor and antiparasitic effects.
6-(3-nitrophenyl)-5-cyano-4-hydroxy-2-aminopyridine: Studied for its antimicrobial and anticancer activities.
Uniqueness
5-acetyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group, in particular, contributes to its potential as an antimicrobial and antitumor agent, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-acetyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-7-11(8(2)17)12(15-13(18)14-7)9-4-3-5-10(6-9)16(19)20/h3-6,12H,1-2H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUHJWKJZMKSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385658 |
Source
|
Record name | 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105402-31-1 |
Source
|
Record name | 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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